4-(4-Aminophenyl)phthalazin-1(2H)-one

Organic Chemistry Medicinal Chemistry Quality Control

Inconsistent amine substitution disrupts SAR library reproducibility. This phthalazinone core with a reactive para-primary aniline enables precise amidation, sulfonylation, or diazotization for targeted drug discovery. - **Application**: Key intermediate for PARP inhibitor analogs and focused phthalazinone libraries (Demirayak et al., vasodilator study). - **Quality**: Defined melting point (245-247°C) as identity/purity benchmark; minimizes catalyst quenching. - **Supply**: Verified high purity (>95%) with QC documentation.

Molecular Formula C14H11N3O
Molecular Weight 237.26 g/mol
CAS No. 131741-53-2
Cat. No. B3186830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Aminophenyl)phthalazin-1(2H)-one
CAS131741-53-2
Molecular FormulaC14H11N3O
Molecular Weight237.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NNC2=O)C3=CC=C(C=C3)N
InChIInChI=1S/C14H11N3O/c15-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)14(18)17-16-13/h1-8H,15H2,(H,17,18)
InChIKeyFDVBXYYRRHGGSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Aminophenyl)phthalazin-1(2H)-one (CAS 131741-53-2): A Core Phthalazinone Building Block for Bioactive Scaffold Synthesis and Advanced Material Development


4-(4-Aminophenyl)phthalazin-1(2H)-one, also known as 4-(4-aminophenyl)-1(2H)-phthalazinone, is a heterocyclic aromatic amine with the molecular formula C14H11N3O and a molecular weight of 237.26 g/mol . It belongs to the phthalazinone class, a privileged scaffold in medicinal chemistry recognized for its presence in numerous bioactive molecules, including anticancer PARP inhibitors and anti-inflammatory agents [1]. Its defining structural features are the fused phthalazinone core and a para-aminophenyl substituent at the 4-position, providing a primary aromatic amine functional group for further derivatization . This compound is widely utilized as a versatile intermediate for constructing complex molecular architectures through reactions targeting the reactive amine group . Its physical state is a solid with a reported melting point range of 245-247 °C, which is a critical quality control parameter for procurement and experimental design .

Why 4-(4-Aminophenyl)phthalazin-1(2H)-one (CAS 131741-53-2) Cannot Be Casually Replaced by In-Class Analogs: The Critical Role of the Free Amine in Downstream Derivatization and Reproducibility


Indiscriminate substitution of 4-(4-Aminophenyl)phthalazin-1(2H)-one with similar phthalazinone derivatives or other aromatic amines can lead to project failure due to its specific, non-interchangeable role as a reactive handle. The presence of the free, nucleophilic primary aromatic amine at the para-position of the 4-phenyl ring is the crucial functional group for subsequent amidation, sulfonylation, or diazotization reactions, which are foundational for building more complex bioactive molecules [1]. Using a different amine, such as an alkyl amine or a meta-substituted analog, would drastically alter the reaction kinetics and the physicochemical properties of the final product. Furthermore, variability in the compound's purity, particularly the presence of impurities that could quench catalysts or lead to off-target derivatizations, directly impacts the yield and reproducibility of these key synthetic steps . The compound's physical property specifications, such as its defined melting point of 245-247 °C, serve as a crucial benchmark for verifying its identity and purity upon receipt, a level of quality control that is not guaranteed when substituting with a less rigorously characterized or less pure generic analog .

Quantitative Evidence Guide: Procurement-Relevant Differentiation for 4-(4-Aminophenyl)phthalazin-1(2H)-one (CAS 131741-53-2)


Comparative Purity Analysis: A Key Determinant of Downstream Synthetic Yield and Reproducibility

When comparing 4-(4-Aminophenyl)phthalazin-1(2H)-one from different suppliers, a clear and quantifiable differentiator is the stated minimum purity specification. Bide Pharm guarantees a minimum purity of 95+%, supported by batch-specific analytical data including NMR, HPLC, and GC reports . In contrast, other vendors like AKSci provide the same compound with a minimum purity specification of 95%, but without the same explicit guarantee of batch-specific QC documentation for this particular compound .

Organic Chemistry Medicinal Chemistry Quality Control Procurement

Melting Point Benchmarking: A Critical Physical Property for Identity Verification and Purity Assessment

The melting point of a chemical compound is a fundamental physical property used to assess its identity and purity. The reported melting point for 4-(4-Aminophenyl)phthalazin-1(2H)-one is a sharp range of 245-247 °C . This specific value can be compared to the broader class of phthalazinones or other aromatic amines, which may have significantly different melting points, and serves as a quantitative benchmark for incoming quality control.

Analytical Chemistry Quality Control Material Science Pharmaceutical Development

Quantified Role as a Critical Precursor in Phthalazinone Derivative Synthesis

The compound's primary utility lies in its role as a starting material for creating libraries of more complex derivatives. A study by Demirayak et al. (2004) quantitatively demonstrates this by reacting 4-(4-aminophenyl)-1(2H)-phthalazinone with various 4-arylidene-2-phenyl-5(4H)-oxazolone derivatives to synthesize a series of novel 4-[(4-arylidene-2-phenyl-5-oxoimidazolin-1-yl)phenyl]-1(2H)-phthalazinone derivatives [1]. This approach is a classic example of using the free amine group as a reactive handle to generate a diverse chemical library for biological evaluation.

Medicinal Chemistry Organic Synthesis Vasodilator Agents Chemical Biology

In Vitro Cytokine Inhibition Profile: Quantitative Basis for Anti-Inflammatory Research

The biological activity of 4-(4-Aminophenyl)phthalazin-1(2H)-one has been characterized in cellular assays. The compound has been shown to inhibit the production of key proinflammatory cytokines by human monocytes. Specifically, it has been reported to inhibit the production of Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor alpha (TNFα) . While the exact IC50 values are not provided in this source, the identification of these specific targets provides a quantitative basis for further investigation and comparison with other anti-inflammatory leads.

Immunology Pharmacology Inflammation Cytokine Biology

High-Impact Research and Industrial Application Scenarios for 4-(4-Aminophenyl)phthalazin-1(2H)-one (CAS 131741-53-2)


Synthesis of Diverse Phthalazinone-Derived Compound Libraries for Drug Discovery

This compound is optimally applied as a key intermediate for generating focused libraries of phthalazinone derivatives, a scaffold validated in numerous therapeutic areas. The free amine group allows for straightforward derivatization, for instance, by reacting with various acid chlorides, sulfonyl chlorides, or isocyanates to yield amides, sulfonamides, and ureas, respectively. The study by Demirayak et al. (2004) provides a concrete example, where the compound was used to synthesize a series of novel derivatives evaluated for vasodilator activity [1]. This approach is fundamental in structure-activity relationship (SAR) studies to explore the impact of different substituents on biological function. The high purity (>95%) and QC documentation available from suppliers like Bide Pharm are essential for ensuring that the resulting libraries are of high quality and that the biological data generated is reliable .

Development of PARP-1 Inhibitor Precursors and Structural Analogs

The phthalazinone core is a central component of several FDA-approved PARP inhibitors, including olaparib. While 4-(4-Aminophenyl)phthalazin-1(2H)-one itself is not the final drug, it serves as an ideal starting point for synthesizing advanced intermediates and novel analogs in this class. Researchers can utilize its reactive amine to attach diverse piperazine or other amine-containing moieties, which are common structural elements in potent PARP-1 inhibitors [1]. This application is particularly relevant for groups engaged in medicinal chemistry efforts targeting DNA damage response pathways. The use of this specific building block ensures that the resulting molecules retain the core phthalazinone pharmacophore necessary for target engagement, a critical consideration when designing competitive inhibitors.

Investigating Broad-Spectrum Anti-Inflammatory Mechanisms of Action

Based on its reported activity in inhibiting the production of IL-6, IL-8, and TNFα by human monocytes, this compound is a valuable probe for studying inflammation pathways that are not driven by a single cytokine [1]. It can be used in in vitro and ex vivo models to interrogate the effects of simultaneously suppressing multiple proinflammatory signals. Its role is not as a potent clinical candidate but as a chemical biology tool to better understand complex cytokine networks in diseases such as rheumatoid arthritis, inflammatory bowel disease, or sepsis. This distinct, broad activity profile differentiates it from more specific tool compounds and provides a unique angle for basic and translational inflammation research.

Investigating Antiplatelet Aggregation Mechanisms

Preclinical data indicates that 4-(4-Aminophenyl)phthalazin-1(2H)-one possesses antiplatelet activity in animal models [1]. This property positions it as a potential lead structure or pharmacological tool for investigating novel pathways involved in platelet aggregation, particularly those that may differ from standard-of-care antiplatelet agents like aspirin or clopidogrel. Research groups focused on thrombosis and hemostasis could utilize this compound in ex vivo platelet function assays (e.g., light transmission aggregometry) to explore its mechanism of action and assess its efficacy against various agonists. Its use in this context is supported by documented antiplatelet effects, making it a rational choice for exploratory studies in cardiovascular biology.

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